![molecular formula C29H25N3O9S2 B2766583 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) CAS No. 441313-61-7](/img/structure/B2766583.png)
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a useful research compound. Its molecular formula is C29H25N3O9S2 and its molecular weight is 623.65. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
The compound acts as an antagonist to RORγ . It binds to the RORγ ligand-binding domain, inhibiting its activity . This interaction results in the downregulation of Th17 cell differentiation and function, thereby reducing the inflammatory response associated with certain autoimmune diseases .
Biochemical Pathways
The compound’s action primarily affects the Th17 cell differentiation pathway . By inhibiting RORγ, the compound reduces the production of Th17 cells, which are a type of T cell that plays a key role in autoimmune diseases . This leads to a decrease in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response .
Pharmacokinetics
The compound’s potency against rorγ, as indicated by its ic50 values, suggests that it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of Th17 cell differentiation and function . This leads to a reduction in the production of pro-inflammatory cytokines and a mitigation of the inflammatory response, which can be beneficial in the treatment of Th17-mediated autoimmune diseases .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
3,3’-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Actividad Biológica
The compound 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the context of its effects on specific biological pathways and its potential as a pharmacological agent.
- Molecular Formula : C23H17N3O5S2
- Molar Mass : 479.53 g/mol
- CAS Number : 406474-94-0
This compound features a sulfonamide group and a benzo[cd]indole structure, which are known to influence its biological interactions.
The biological activity of this compound largely stems from its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzyme activities related to cancer and inflammation.
Enzyme Inhibition
Studies have shown that derivatives of benzo[cd]indole can inhibit various enzymes involved in tumor progression. For instance, compounds that share structural similarities with 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) have demonstrated significant inhibitory effects on:
- Gastrin/CCK-B receptors : These receptors are involved in gastric acid secretion and may be targeted for treating gastrointestinal disorders .
- Peroxidases and oxidases : These enzymes play critical roles in metabolic pathways, including those involved in oxidative stress responses .
Case Study 1: Anticancer Activity
In vitro studies have indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For example, a study evaluated the impact of structurally related sulfonamide derivatives on breast cancer cells, revealing an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 |
Compound B | HeLa (Cervical Cancer) | 10 |
This suggests that the compound may possess significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of related compounds. The results showed that these compounds could reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential use in treating inflammatory diseases.
Compound | Cytokine Reduction (%) |
---|---|
Compound C | TNF-alpha: 45% |
Compound D | IL-6: 30% |
Aplicaciones Científicas De Investigación
Structure-Activity Relationship (SAR)
The structure of the compound includes several functional groups that contribute to its biological activity:
- Indole Core : The indole structure is known for its role in biological systems and can influence receptor binding.
- Sulfonamide Groups : These groups enhance solubility and can improve binding affinity to target proteins.
- Phenylpropanoic Acid Moiety : This component can interact with the hydrophobic regions of the receptor.
Biological Evaluation
Recent studies have demonstrated that derivatives of the parent compound exhibit varying degrees of RORγ inhibition:
- IC50 Values : Compounds derived from 2-oxo-1,2-dihydrobenzo[cd]indole sulfonamides have shown IC50 values ranging from 1.1 µM to 10.7 µM in inhibiting RORγ activity, indicating significant potency against this target .
- Virtual Screening Results : A virtual screening approach identified several novel compounds with high binding affinity to the RORγ ligand-binding domain. Notably, some derivatives displayed enhanced inhibitory effects after structural optimization .
Case Study 1: Discovery of New RORγ Inhibitors
In a comprehensive study published in European Journal of Medicinal Chemistry, researchers performed structure-based virtual screening targeting the RORγ ligand-binding domain. Among the identified compounds, several exhibited potent antagonistic activities with IC50 values significantly lower than previously reported inhibitors . The optimization process revealed that modifications to the sulfonamide and phenylpropanoic acid components could further enhance activity.
Case Study 2: Pharmacological Profiling
Another research effort focused on pharmacological profiling of compounds derived from the 2-oxo-1,2-dihydrobenzo[cd]indole framework. The study utilized both AlphaScreen assays and cell-based reporter gene assays to evaluate the efficacy and selectivity of these compounds against RORγ. Results indicated that certain modifications led to improved solubility and bioavailability without compromising inhibitory potency .
Data Tables
The following table summarizes key findings regarding the biological activity of various derivatives of the compound:
Compound ID | Structure Features | IC50 (µM) | Remarks |
---|---|---|---|
Compound 9 | Contains phenylpropanoic acid moiety | 1.1 | Most potent inhibitor identified |
Compound 19 | Sulfonamide derivative with enhanced binding | 1.7 | Significant improvement over parent compound |
Compound 10 | Non-soluble despite favorable logP predictions | >10 | Requires further optimization |
Compound 21 | Moderate activity with potential for enhancement | 5.0 | Needs structural modifications |
Propiedades
IUPAC Name |
3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXCCYXGIVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.